2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate
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Overview
Description
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, an oxo group, and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 5-(triethoxysilyl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the triethoxysilyl group under mild conditions.
Major Products
Oxidation: 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoic acid.
Reduction: 2-Hydroxy-2-phenylethyl 5-(triethoxysilyl)pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate involves its interaction with specific molecular targets. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it useful in surface modification applications. The phenyl and oxo groups contribute to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl formate
- 2-Oxo-2-phenylethyl 5-oxo-5-(4-toluidino)pentanoate
Uniqueness
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is unique due to the presence of the triethoxysilyl group, which imparts specific properties such as enhanced reactivity with silanol groups and potential for surface modification. This makes it particularly valuable in applications requiring strong adhesion to silica-based materials .
Properties
CAS No. |
923294-12-6 |
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Molecular Formula |
C19H30O6Si |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
phenacyl 5-triethoxysilylpentanoate |
InChI |
InChI=1S/C19H30O6Si/c1-4-23-26(24-5-2,25-6-3)15-11-10-14-19(21)22-16-18(20)17-12-8-7-9-13-17/h7-9,12-13H,4-6,10-11,14-16H2,1-3H3 |
InChI Key |
LWFGELXQFWHMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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